molecular formula C10H11NO3 B13854929 N-(4-formyl-3-methoxyphenyl)acetamide

N-(4-formyl-3-methoxyphenyl)acetamide

Cat. No.: B13854929
M. Wt: 193.20 g/mol
InChI Key: WOHMODZLSWIUCL-UHFFFAOYSA-N
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Description

N-(4-Formyl-3-methoxyphenyl)acetamide is an acetamide derivative featuring a methoxy group at the 3-position and a formyl group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-formyl-3-methoxyphenyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(13)11-9-4-3-8(6-12)10(5-9)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

WOHMODZLSWIUCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-3-methoxyphenyl)acetamide typically involves the reaction of 4-formyl-3-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-formyl-3-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-formyl-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: N-(4-carboxy-3-methoxyphenyl)acetamide.

    Reduction: N-(4-hydroxymethyl-3-methoxyphenyl)acetamide.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

N-(4-formyl-3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-formyl-3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Formyl-Containing Acetamides

Compounds with formyl and methoxy substituents on phenyl rings are highlighted in the evidence for their unique reactivity and applications:

Compound Name Substituents Key Properties/Applications Reference
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 876566-09-5) 4-Ethoxy, 4-formyl, 2-methoxy Increased lipophilicity due to ethoxy group; potential drug intermediate
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) 4-Nitro, 4-formyl, 2-methoxy Enhanced electrophilicity from nitro group; used in synthetic chemistry
N-(4-Formyl-3-methoxyphenyl)acetamide 4-Formyl, 3-methoxy Predicted hydrogen bonding via formyl; unexplored biological activity N/A

Key Observations :

  • The nitro group in CAS 247592-74-1 increases electrophilic reactivity, while the ethoxy group in CAS 876566-09-5 enhances lipophilicity .

Anti-Cancer Acetamide Derivatives

Methoxyphenyl acetamides with sulfonyl-linked heterocycles demonstrate notable anti-cancer activity:

Compound (from ) Substituents Cell Lines Tested (IC50 Values) Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) 4-Methoxy, pyrrolidinyl-sulfonyl HCT-1, SF268, HT-15, MCF-7, PC-3
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) 2-Methoxy, piperidinyl-sulfonyl Broad-spectrum activity

Comparison :

  • The target compound lacks the sulfonyl-heterocycle moiety but shares the methoxyphenyl backbone. This suggests that structural optimization (e.g., adding sulfonyl groups) could enhance anti-cancer efficacy.

Crystallographic and Hydrogen Bonding Analysis

Crystal structures of related compounds reveal insights into molecular interactions:

  • 3-Chloro-N-(4-methoxyphenyl)propanamide ():
    • C=O bond length: 1.2326 Å (amide resonance).
    • Hydrogen bonds (N–H···O and C–H···O) stabilize crystal packing along the a-axis .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
    • Intermolecular C–H···O interactions form chains along the [101] direction .

Implications for Target Compound :

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